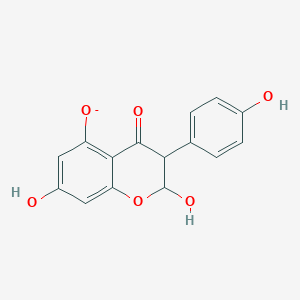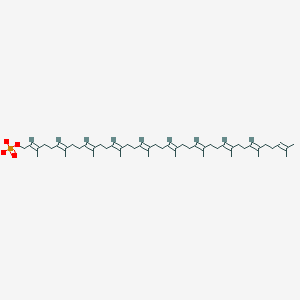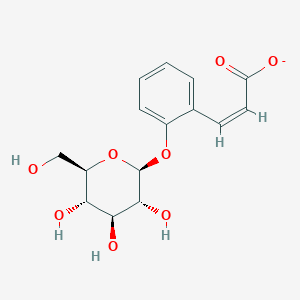
UDP-N-acetyl-alpha-D-mannosamine(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate N-acetylmannosamine is a nucleotide sugar involved in the biosynthesis of sialic acids. Sialic acids are essential components of glycoproteins and glycolipids, playing crucial roles in cellular communication, immune response, and pathogen recognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uridine diphosphate N-acetylmannosamine is synthesized from uridine diphosphate N-acetylglucosamine through the action of the enzyme uridine diphosphate N-acetylglucosamine 2-epimerase . This enzyme catalyzes the reversible epimerization at the C-2 position of uridine diphosphate N-acetylglucosamine to form UDP-N-acetyl-alpha-D-mannosamine(2-) .
Industrial Production Methods
Industrial production of UDP-N-acetyl-alpha-D-mannosamine(2-) typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce the necessary enzymes for the conversion of uridine diphosphate N-acetylglucosamine to UDP-N-acetyl-alpha-D-mannosamine(2-) .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine diphosphate N-acetylmannosamine undergoes various chemical reactions, including:
Epimerization: Catalyzed by uridine diphosphate N-acetylglucosamine 2-epimerase.
Phosphorylation: Conversion to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate N-acetylglucosamine 2-epimerase and appropriate buffer conditions.
Phosphorylation: Utilizes N-acetylmannosamine kinase and adenosine triphosphate (ATP) as a phosphate donor.
Major Products Formed
N-acetylmannosamine-6-phosphate: Formed from the phosphorylation of UDP-N-acetyl-alpha-D-mannosamine(2-).
Applications De Recherche Scientifique
Uridine diphosphate N-acetylmannosamine has several scientific research applications:
Mécanisme D'action
Uridine diphosphate N-acetylmannosamine exerts its effects through its role as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase, which is then further processed to produce sialic acids . These sialic acids are incorporated into glycoproteins and glycolipids, influencing cellular communication, immune response, and pathogen recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine diphosphate N-acetylglucosamine: The precursor to UDP-N-acetyl-alpha-D-mannosamine(2-) in the biosynthesis pathway.
N-acetylmannosamine-6-phosphate: The phosphorylated form of UDP-N-acetyl-alpha-D-mannosamine(2-).
N-acetylneuraminic acid: A sialic acid derivative produced from UDP-N-acetyl-alpha-D-mannosamine(2-).
Uniqueness
Uridine diphosphate N-acetylmannosamine is unique in its specific role as an intermediate in the biosynthesis of sialic acids. Its conversion from uridine diphosphate N-acetylglucosamine and subsequent phosphorylation to N-acetylmannosamine-6-phosphate are critical steps in the production of sialic acids, which are essential for various biological functions .
Propriétés
Formule moléculaire |
C17H25N3O17P2-2 |
|---|---|
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
LFTYTUAZOPRMMI-ZYQOOJPVSA-L |
SMILES isomérique |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonymes |
UDP-ManNAc uridine diphosphate N-acetylmannosamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)



![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)








